molecular formula C11H9NO3 B1381213 Methyl 4-hydroxyisoquinoline-3-carboxylate CAS No. 1108146-90-2

Methyl 4-hydroxyisoquinoline-3-carboxylate

Cat. No.: B1381213
CAS No.: 1108146-90-2
M. Wt: 203.19 g/mol
InChI Key: IIIGXUWKEAXZBR-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxyisoquinoline-3-carboxylate” is a synthetic compound with the CAS Number: 1108146-90-2 . It has a molecular weight of 203.2 .


Synthesis Analysis

The synthesis of “this compound” involves the use of palladium 10% on activated carbon, hydrogen, and sodium acetate . The mixture is stirred at a hydrogen atmosphere (15 psi) for 47 hours. The catalyst is then filtered off and the filtrate is concentrated .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C11H9NO3/c1-15-11(14)9-10(13)8-5-3-2-4-7(8)6-12-9/h2-6,13H,1H3" .


Physical and Chemical Properties Analysis

“this compound” has a melting point of 135-136°C . It is a light yellow solid .

Scientific Research Applications

  • Synthesis and Potential as Hepatitis B Inhibitors :

    • Research by Kovalenko et al. (2020) explored the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. They found that this compound and its derivatives could be potent inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
  • Mass Spectrometric Studies for Drug Candidate Analysis :

    • A study by Thevis et al. (2008) discussed the gas phase reaction of substituted isoquinolines, showing their potential as prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).
  • Novel Synthesis Methods :

    • Lerestif et al. (1999) reported a novel synthesis approach for Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, highlighting the chemical versatility and potential for complex compound synthesis (Lerestif et al., 1999).
  • Antitumor Activity :

    • Liu et al. (1995) synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives of Methyl 4-hydroxyisoquinoline-3-carboxylate, and evaluated their antineoplastic activity (Liu et al., 1995).
  • Potential in HIV-1 Integrase Inhibition :

    • Billamboz et al. (2013) developed a series of derivatives of 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides, which showed inhibitory properties against HIV-1 integrase, indicating potential therapeutic applications (Billamboz et al., 2013).
  • Application in Antibacterial Agents :

    • Balaji et al. (2013) reported on the ultrasound-promoted synthesis of novel derivatives with potential antibacterial properties (Balaji et al., 2013).
  • Antioxidant Properties :

    • Kawashima et al. (1979) studied N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic Acid and found it to have excellent antioxidant properties (Kawashima et al., 1979).

Safety and Hazards

The safety information for “Methyl 4-hydroxyisoquinoline-3-carboxylate” indicates that it may cause serious eye damage . Precautionary measures include wearing eye protection and face protection .

Properties

IUPAC Name

methyl 4-hydroxyisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-10(13)8-5-3-2-4-7(8)6-12-9/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIGXUWKEAXZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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